molecular formula C8H10ClNO2 B2843635 3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride CAS No. 2172548-07-9

3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride

Cat. No. B2843635
CAS RN: 2172548-07-9
M. Wt: 187.62
InChI Key: LKATUNWFHNASIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethylpyridine-4-carboxylic acid, also known as 3,5-Dimethylisonicotinic acid, is a chemical compound with the CAS Number: 544703-96-0 . It has a molecular weight of 151.16 and its IUPAC name is 3,5-dimethylisonicotinic acid .


Molecular Structure Analysis

The InChI code for 3,5-Dimethylpyridine-4-carboxylic acid is 1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Dimethylpyridine-4-carboxylic acid are not detailed in the search results. Pyridine derivatives are known to participate in a variety of chemical reactions, but the specifics would depend on the reaction conditions and the other reactants involved .


Physical And Chemical Properties Analysis

3,5-Dimethylpyridine-4-carboxylic acid is a powder at room temperature . It has a predicted boiling point of 387.9±37.0 °C and a predicted density of 1.183±0.06 g/cm3 . The compound’s pKa is predicted to be 0.48±0.37 .

Scientific Research Applications

Synthesis of Pyrano[3,2-b]pyranone Derivatives

3,5-Dimethylpyridine-4-carboxylic acid has been used as a catalyst in the synthesis of pyrano[3,2-b]pyranone derivatives . This process involves a one-pot synthesis from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .

Fabrication of Organic-Inorganic Hybrid Heterogeneous Catalyst

The compound can be functionalized to Fe3O4 nanoparticles to create an organic-inorganic hybrid heterogeneous catalyst . This catalyst has been used in organic synthesis due to its high surface-to-volume ratio .

Environmental Applications

The catalyst created from 3,5-Dimethylpyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles can be separated using an external magnet . This makes it a potential candidate for environmental applications where easy separation of catalysts is required .

Biocompatibility and Biodegradability

Functional organic materials grafted to Fe3O4 nanoparticles using 3,5-Dimethylpyridine-4-carboxylic acid have shown good biocompatibility and biodegradability . This opens up potential applications in biotechnology .

Drug Design and Discovery

While not directly related to 3,5-Dimethylpyridine-4-carboxylic acid, multi-component reactions (MCRs) like the one used in the synthesis of pyrano[3,2-b]pyranone derivatives are valuable in organic and medicinal chemistry . They can be used for drug design and drug discovery due to their simplicity, efficiency, and high selectivity .

Synthesis of Bioactive and Complex Molecules

The methodology used in the synthesis of pyrano[3,2-b]pyranone derivatives can also be applied to the synthesis of other bioactive and complex molecules . This is because the methodology is facile, fast, and efficient with minimal workup .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,5-dimethylpyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-9-4-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKATUNWFHNASIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyridine-4-carboxylic acid hydrochloride

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